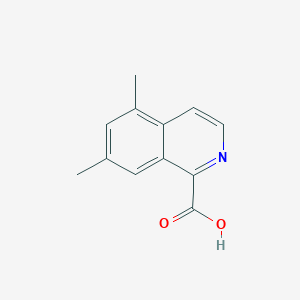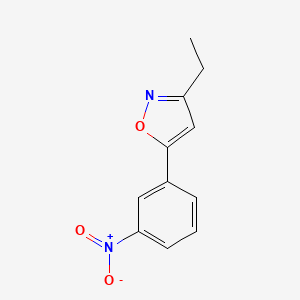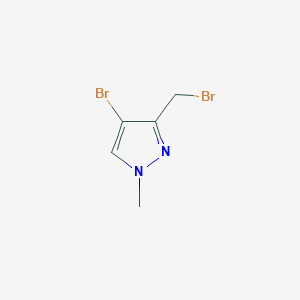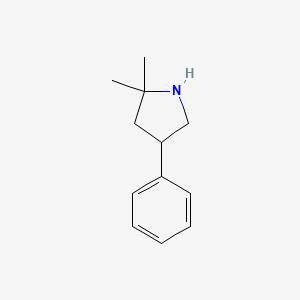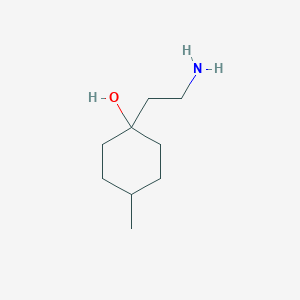![molecular formula C11H17NO B13196618 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a ketone or aldehyde in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted spirocyclic compounds
Applications De Recherche Scientifique
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, allowing it to act as a versatile intermediate in synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-1-oxaspiro[2.6]nonane: Lacks the nitrile group, resulting in different reactivity and applications.
1-Oxaspiro[2.6]nonane: A simpler spirocyclic compound without the dimethyl and nitrile groups.
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-10(2)4-3-5-11(7-6-10)9(8-12)13-11/h9H,3-7H2,1-2H3 |
Clé InChI |
GLRRKMPYKYQZML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(CC1)C(O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


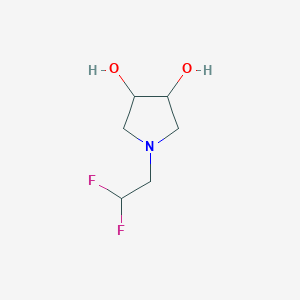
![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)
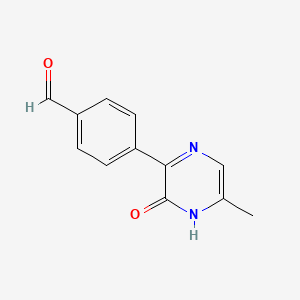
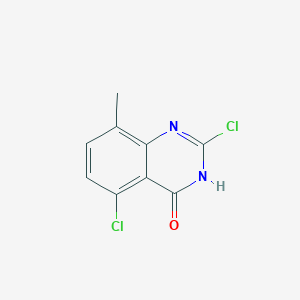

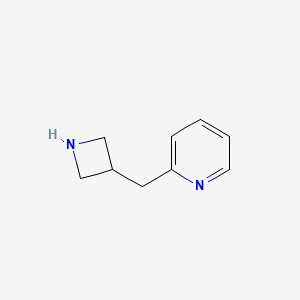
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
